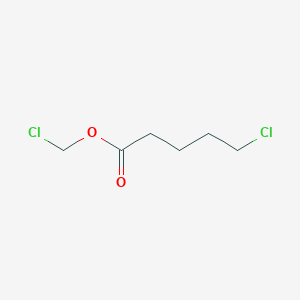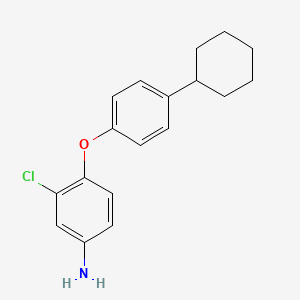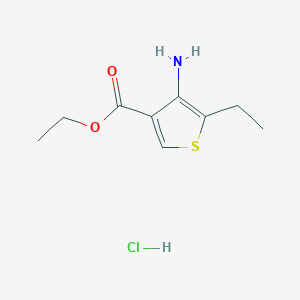![molecular formula C20H42N4O2 B14409090 2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide CAS No. 81338-10-5](/img/structure/B14409090.png)
2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide is a complex organic compound with a unique structure that includes multiple amine groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include alkyl halides, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(dimethylamino)ethoxy]ethanol
- N,N-dimethyldiglycolamine
- 2-(dimethylamino)-2-ethoxyethanol
Uniqueness
Compared to similar compounds, 2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide has a more complex structure, which may confer unique properties such as higher binding affinity to specific targets or enhanced stability under certain conditions. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
81338-10-5 |
|---|---|
Molecular Formula |
C20H42N4O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide |
InChI |
InChI=1S/C20H42N4O2/c1-7-11-23(12-8-2)19(25)17-21(5)15-16-22(6)18-20(26)24(13-9-3)14-10-4/h7-18H2,1-6H3 |
InChI Key |
FKHKESFBDPYYGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN(C)CCN(C)CC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


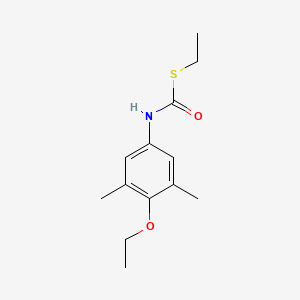
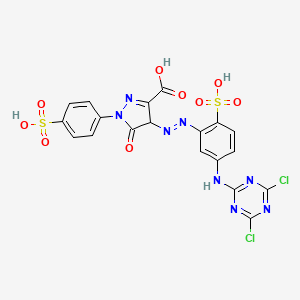

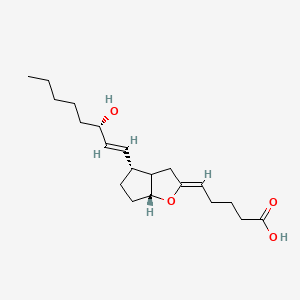
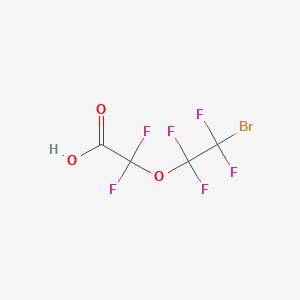
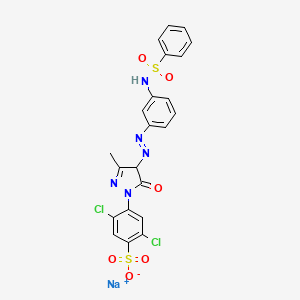

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)


